molecular formula C12H16BrNO2S B1383623 tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate CAS No. 1379466-13-3

tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate

Cat. No.: B1383623
CAS No.: 1379466-13-3
M. Wt: 318.23 g/mol
InChI Key: WVEFTEZZHQMKFR-YUMQZZPRSA-N
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Description

: The bromothiophenyl group can be introduced via a Suzuki coupling reaction. This involves the coupling of a bromothiophenylboronic acid with a suitable cyclopropyl halide.

  • Formation of Carbamate Group

    : The final step involves the formation of the carbamate group through the reaction of the cyclopropyl bromothiophenyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • Industrial production methods typically scale up these reactions using optimized reaction conditions to ensure high yield and purity of the final product.

    Preparation Methods

    The synthesis of tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate can be achieved through a multi-step synthetic route

    • Cyclopropyl Ring Formation

      : The cyclopropyl ring can be synthesized via a cyclopropanation reaction. A common approach is to use diazo compounds and alkenes in the presence of metal catalysts such as rhodium or copper.

    Chemical Reactions Analysis

    Tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate undergoes various types of chemical reactions:

    • Oxidation

      : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include chromium trioxide or potassium permanganate.

    • Reduction

      : Reduction reactions can be used to remove specific functional groups or reduce double bonds. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    • Substitution

      : Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the bromothiophenyl moiety are replaced. Common reagents for these reactions include sodium iodide or palladium catalysts.

    The major products formed from these reactions depend on the reaction conditions and the reagents used, leading to a variety of substituted or modified compounds.

    Scientific Research Applications

    Tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate has a wide range of scientific research applications:

    • Chemistry

      : It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    • Biology

      : The compound's biological activity makes it useful in the study of enzyme interactions and signaling pathways.

    • Medicine

      : It is explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    • Industry

      : Its reactivity and stability make it useful in various industrial applications, including the production of pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism by which tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromothiophenyl group can engage in π-π interactions, while the carbamate group can form hydrogen bonds with target proteins. This compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways.

    Comparison with Similar Compounds

    When comparing tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate with similar compounds:

    • Tert-butyl N-[(1S,2S)-rel-2-(5-chlorothiophen-2-yl)cyclopropyl]carbamate

      : This compound has a chlorine atom instead of a bromine atom. The bromine atom in the original compound can lead to differences in reactivity and biological activity.

    • Tert-butyl N-[(1S,2S)-rel-2-(5-fluorothiophen-2-yl)cyclopropyl]carbamate

      : This compound has a fluorine atom, which is smaller and more electronegative than bromine, affecting its chemical properties and interactions.

    • Cyclopropyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate

      : In this compound, the tert-butyl group is replaced with a cyclopropyl group, altering its steric and electronic properties.

    The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

    Properties

    IUPAC Name

    tert-butyl N-[(1S,2S)-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-8-6-7(8)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WVEFTEZZHQMKFR-YUMQZZPRSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(S2)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H16BrNO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    318.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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